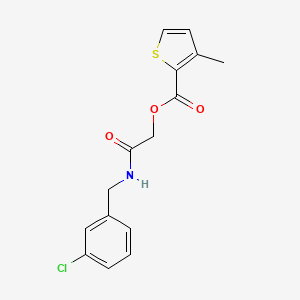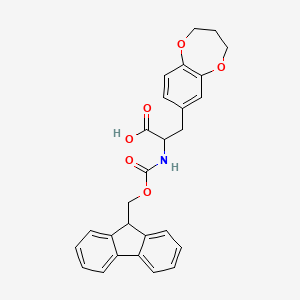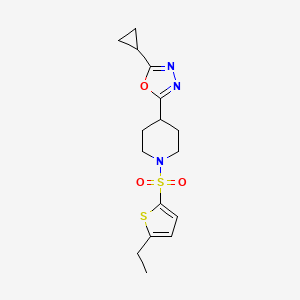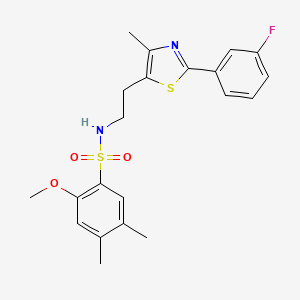
1-(3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting features of its structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Medicinal Chemistry Applications
Synthesized compounds related to the given chemical structure have shown promising results in medicinal chemistry, particularly in the development of anti-inflammatory, antioxidant, and antimicrobial agents. For instance, a series of pyrazole chalcones, closely related to the mentioned compound, have been evaluated for their anti-inflammatory (inhibitory effects on TNF-alpha and IL-6), antioxidant (DPPH free radical scavenging activity), and antimicrobial activities. This research highlights the potential of these compounds as lead compounds for future drug discovery studies, with some showing significant inhibitory activity against pathogenic bacteria and fungi, indicating their potential as therapeutic agents (Bandgar et al., 2009).
Molecular Structure and Photophysical Properties
The study of molecular structures and photophysical properties of pyrazoline and related compounds has also been a significant area of research. These studies include the synthesis and structural characterization of N-substituted pyrazolines, providing insights into the dihedral angles formed between the pyrazole and the fluoro-substituted rings, which are essential for understanding the compound's reactivity and interaction with biological targets (Loh et al., 2013). Additionally, investigations into the optimized molecular structure, vibrational frequencies, and theoretical analysis (including HOMO-LUMO analysis) have been conducted to determine the charge transfer within these molecules, which is crucial for their potential applications in nonlinear optics and as anti-neoplastic agents (Mary et al., 2015).
Fluorescent Chemosensor for Metal Ion Detection
Pyrazoline derivatives have been explored for their application as fluorescent chemosensors, with studies demonstrating their potential in the selective detection of metal ions such as Fe3+. These compounds exhibit on-off fluorescence behavior, making them suitable for use in fluorometric detection and offering a promising approach for the development of new chemosensor materials (Khan, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[5-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-12(23)22-18(13-4-6-14(20)7-5-13)11-17(21-22)16-9-8-15(24-2)10-19(16)25-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLMXVANBHMEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)
![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)

![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)


![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)
